molecular formula C7H3BrClF3O B3078823 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 105529-59-7

4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No.: B3078823
CAS No.: 105529-59-7
M. Wt: 275.45 g/mol
InChI Key: DXCOMAACEFOCHA-UHFFFAOYSA-N
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Description

4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃O. Its structure features a benzene ring substituted with:

  • A bromo group at position 4,
  • A chloro(difluoro)methoxy group (-O-CF₂Cl) at position 1,
  • A fluoro group at position 2.

This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to the electron-withdrawing effects of its substituents, which modulate reactivity in substitution reactions .

Properties

IUPAC Name

4-bromo-1-[chloro(difluoro)methoxy]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(10)3-4)13-7(9,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCOMAACEFOCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232395
Record name 4-Bromo-1-(chlorodifluoromethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105529-59-7
Record name 4-Bromo-1-(chlorodifluoromethoxy)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105529-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(chlorodifluoromethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene typically involves halogenation and difluoromethylation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a fluorobenzene derivative, bromination and chlorination can be carried out using bromine and chlorine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reactions. Cryo-flow reactors are also employed to maintain low temperatures during the halogen exchange reactions, ensuring high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with molecular targets through nucleophilic substitution and coupling reactions. The halogen atoms on the benzene ring can be replaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related halogenated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Applications/Notes
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene C₇H₃BrClF₃O ~260 (estimated) 4-Br, 1-O-CF₂Cl, 2-F N/A Intermediate for fluorinated pharmaceuticals
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O 257.0 4-Br, 1-O-CF₃, 2-F N/A Electron-deficient aromatic systems; used in OLED materials
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene C₇H₃Br₂ClF₂O 336.36 2-Br, 4-Br, 1-O-CF₂Cl N/A Potential precursor for cross-coupling reactions
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF 209.44 1-Br, 2-Cl, 4-F 65–67 Building block in agrochemicals
2-Bromo-4-chloro-1-(difluoromethyl)benzene C₇H₄BrClF₂ 241.46 2-Br, 4-Cl, 1-CF₂H N/A Intermediate in fluorinated polymer synthesis
Key Observations:

Substituent Electronic Effects: The chloro(difluoro)methoxy group (-O-CF₂Cl) in the target compound is more electron-withdrawing than trifluoromethoxy (-O-CF₃) due to the presence of chlorine, which may enhance stability toward nucleophilic attack . Compounds with multiple halogens (e.g., 2,4-dibromo derivatives ) exhibit reduced solubility in polar solvents compared to mono-halogenated analogues.

Reactivity :

  • The 4-bromo group in the target compound is a favorable site for Suzuki-Miyaura cross-coupling reactions, a common step in pharmaceutical synthesis .
  • The 2-fluoro substituent directs electrophilic substitution to the 5-position of the benzene ring, a property shared with 1-bromo-2-chloro-4-fluorobenzene .

Biological Activity

4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound with notable biological activity attributed to its unique structural characteristics. This compound's molecular formula is C7H3BrClF3O, incorporating multiple halogen atoms that significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The compound features:

  • Bromine (Br) : Enhances electrophilic reactivity.
  • Chloro(difluoro)methoxy group : Imparts unique electronic properties.
  • Fluorine (F) : Increases lipophilicity and potential for enzyme interactions.

These substituents contribute to the compound's ability to interact with various biological targets, including enzymes and receptors, leading to modulation of their activities.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their function. This is particularly relevant in medicinal chemistry, where such interactions can lead to therapeutic effects.
  • Protein-Ligand Interactions : The halogen substituents enhance binding affinity, facilitating the study of protein interactions in biochemical assays.

Biological Activities and Applications

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that similar halogenated compounds possess antibacterial and antifungal properties. For instance, compounds with similar structural features have demonstrated significant inhibition against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Potential : The compound's ability to modulate enzyme activity may also extend to cancer treatment, where enzyme inhibitors play a crucial role in controlling tumor growth. Research into structurally related compounds has revealed activity against cancer cell lines, indicating a potential avenue for further exploration .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on bacterial and fungal strains.
AnticancerPotential as an enzyme inhibitor in cancer treatment.
Enzyme ModulationInteraction with key metabolic enzymes affecting biochemical pathways.

Case Study: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of halogenated compounds similar to this compound, results indicated:

  • Minimum Inhibitory Concentration (MIC) values as low as 0.00195 µg/mL against Candida species.
  • Compounds exhibited fungicidal activity at concentrations around 32 µg/mL, demonstrating significant potential for antifungal applications .

Q & A

Q. How to reconcile divergent biological activity data across research groups?

  • Methodology :
  • Assay Standardization : Use common positive/negative controls (e.g., reference inhibitors).
  • Structural Confirmation : Re-validate derivative structures via X-ray or 2D NMR.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values to assess potency differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 2
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene

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